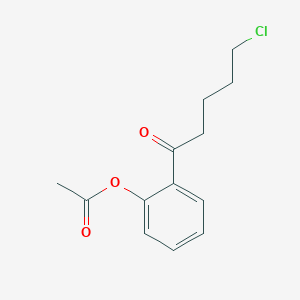

2'-Acetoxy-5-chlorovalerophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(5-chloropentanoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-10(15)17-13-8-3-2-6-11(13)12(16)7-4-5-9-14/h2-3,6,8H,4-5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWAIUHAXABLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645202 | |

| Record name | 2-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-86-2 | |

| Record name | 2-(5-Chloropentanoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2'-Acetoxy-5-chlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2'-Acetoxy-5-chlorovalerophenone, a molecule of interest for various research and development applications. The proposed synthesis is a multi-step process beginning with readily available starting materials and proceeding through key intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in three main stages, as depicted in the workflow diagram below. The pathway commences with the preparation of the acylating agent, 5-chlorovaleryl chloride, from a suitable precursor. This is followed by a Friedel-Crafts acylation reaction to construct the core aromatic ketone structure, 2'-hydroxy-5-chlorovalerophenone. The synthesis culminates in the acetylation of the phenolic hydroxyl group to yield the final product. An alternative and well-documented approach to the key intermediate, 2'-hydroxy-5'-chloroacetophenone, via a Fries rearrangement is also presented.

An In-depth Technical Guide to the Physicochemical Properties of 2'-Acetoxy-5-chlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2'-Acetoxy-5-chlorovalerophenone. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines established information with well-founded predictions based on the analysis of structurally similar compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis by offering insights into its chemical identity, expected spectral characteristics, plausible synthetic routes, and potential areas of biological investigation. All quantitative data is summarized in structured tables, and detailed hypothetical experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate a potential synthetic workflow and key mass spectrometric fragmentation pathways.

Chemical Identity and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-acetoxyphenyl)-5-chloropentan-1-one | N/A |

| CAS Number | 1017060-87-5 | [1] |

| Molecular Formula | C₁₃H₁₅ClO₃ | N/A |

| Molecular Weight | 254.71 g/mol | [1] |

| Melting Point | Not available (Predicted: solid at room temp.) | N/A |

| Boiling Point | Not available (Predicted: > 200 °C at STP) | N/A |

| Solubility | Not available (Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water) | N/A |

| Appearance | Not available (Predicted: White to off-white solid) | N/A |

Predicted Spectroscopic Data

Detailed experimental spectral data for this compound is not currently published. However, based on the known spectral properties of acetoxy-aromatic ketones and chloroketones, the following characteristics can be predicted.[2][3][4][5][6][7][8][9][10]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acetoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | m | 4H | Aromatic protons |

| ~ 3.6 | t | 2H | -CH₂-Cl |

| ~ 3.0 | t | 2H | -CO-CH₂- |

| ~ 2.3 | s | 3H | -O-CO-CH₃ |

| ~ 2.0 | m | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and signals for the aromatic and aliphatic carbons.[3][5][8]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195-200 | C=O (ketone) |

| ~ 169 | C=O (ester) |

| ~ 150-120 | Aromatic carbons |

| ~ 45 | -CH₂-Cl |

| ~ 38 | -CO-CH₂- |

| ~ 28 | -CH₂-CH₂-CH₂- |

| ~ 21 | -O-CO-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester carbonyl groups.[2][3][7][9][10]

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1760 | C=O stretch (ester) |

| ~ 1690 | C=O stretch (aromatic ketone) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1200 | C-O stretch (ester) |

| ~ 750 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization is expected to show a molecular ion peak and characteristic fragmentation patterns, including alpha-cleavage and McLafferty rearrangement.[3][6][11][12][13]

| m/z | Fragment |

| 254/256 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 212 | [M - CH₂=C=O]⁺ (Loss of ketene from acetoxy) |

| 165 | [CH₃CO-C₆H₄-CO]⁺ |

| 121 | [CH₃CO-C₆H₄]⁺ |

Experimental Protocols

While a specific protocol for this compound is not available, the following are generalized, yet detailed, methodologies for its plausible synthesis and analysis based on established organic chemistry principles.[14][15][16][17]

Plausible Synthesis Protocol

A potential synthetic route could involve the Friedel-Crafts acylation of 2-acetoxybenzene (phenyl acetate) with 5-chlorovaleroyl chloride.

Materials:

-

Phenyl acetate

-

5-Chlorovaleroyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 5-chlorovaleroyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add phenyl acetate (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield this compound.

Analytical Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for the analysis and identification of the synthesized compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for aromatic ketones (e.g., HP-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Dissolve a small amount of the purified product in dichloromethane to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the sample into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectrum, comparing the fragmentation pattern with the predicted values.

Mandatory Visualizations

Plausible Synthetic Workflow

Caption: Plausible synthesis workflow for this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted key fragmentation pathways in mass spectrometry.

Potential Biological Activity

There is no specific research on the biological activity of this compound. However, related classes of compounds, such as chalcones and flavanones bearing chloro and acetoxy substitutions, have been investigated for various pharmacological effects.[18][19][20][21][22] For instance, some flavanone derivatives have shown potential as anticancer and anti-inflammatory agents.[19][20][21] The presence of the chlorovalerophenone moiety might also confer unique reactivity or biological interactions. Therefore, future research could explore the potential cytotoxic, antimicrobial, or enzyme-inhibitory activities of this compound.

Conclusion

This compound is a compound for which detailed experimental data is scarce in the public domain. This technical guide has provided a comprehensive summary of its known identifiers and a robust set of predicted physicochemical and spectroscopic properties based on the analysis of analogous structures. The outlined hypothetical experimental protocols for synthesis and analysis offer a practical starting point for researchers. The provided visualizations of a potential synthetic route and fragmentation patterns serve as useful conceptual tools. Further experimental investigation is required to validate these predictions and to explore the potential biological activities of this molecule.

References

- 1. This compound | #6154d | Rieke Metals Products & Services [riekemetals.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Ketones | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. fiveable.me [fiveable.me]

- 12. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline : Oriental Journal of Chemistry [orientjchem.org]

- 19. Synthesis and biological activity of flavanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Acetoxy-5-chlorovalerophenone

This technical guide provides a comprehensive overview of 2'-Acetoxy-5-chlorovalerophenone, detailing its chemical identifiers, physicochemical properties, and proposed methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identifiers and Properties

This compound is a ketone derivative with the CAS number 1017060-87-5.[1] Its fundamental identifiers and properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 1017060-87-5 | [1] |

| Molecular Formula | C13H15ClO3 | PubChem |

| Molecular Weight | 254.72 g/mol | [1] |

| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1OC(=O)C)Cl | PubChem |

| InChI Key | Not Available | - |

| Physicochemical Property | Predicted Value | Notes |

| Boiling Point | ~350-400 °C | Estimated based on structurally similar compounds. |

| Melting Point | Not Available | No experimental data found. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. | Predicted based on chemical structure. |

| Appearance | Likely a solid or oil at room temperature. | Based on similar acetophenone derivatives. |

Proposed Synthesis Protocol

Step 1: Friedel-Crafts Acylation of 2-Chloroacetoxybenzene

-

Reactants: 2-Chloroacetoxybenzene, valeryl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl3).

-

Solvent: A dry, inert solvent such as dichloromethane (CH2Cl2) or carbon disulfide (CS2).

-

Procedure:

-

To a stirred solution of 2-chloroacetoxybenzene in the chosen solvent, cooled to 0°C, slowly add the Lewis acid catalyst.

-

Add valeryl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 2'-hydroxy-5-chlorovalerophenone.

-

Step 2: Acetylation of 2'-hydroxy-5-chlorovalerophenone

-

Reactants: 2'-hydroxy-5-chlorovalerophenone, acetic anhydride, and a base catalyst (e.g., pyridine or triethylamine).

-

Solvent: Dichloromethane or can be run neat with pyridine as the solvent.

-

Procedure:

-

Dissolve 2'-hydroxy-5-chlorovalerophenone in the chosen solvent and add the base catalyst.

-

Add acetic anhydride dropwise to the mixture at room temperature.

-

Stir the reaction for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water, dilute hydrochloric acid, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7-8 ppm), acetyl protons (singlet, ~2.3 ppm), protons on the valeryl chain (multiplets, ~1-3 ppm). The chemical shifts will be influenced by the chloro and acetoxy substituents. |

| ¹³C NMR | Carbonyl carbons (ketone and ester, ~170-200 ppm), aromatic carbons (~120-150 ppm), aliphatic carbons on the valeryl chain (~10-40 ppm), and the acetyl methyl carbon (~20 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight (254.72 g/mol ) should be observed. Fragmentation patterns would likely show losses of the acetyl group and parts of the valeryl chain. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak would indicate the purity of the compound. The retention time would depend on the column and mobile phase used. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone (~1680 cm⁻¹) and the ester (~1760 cm⁻¹), as well as C-O and C-Cl stretches. |

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, various acetophenone derivatives have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[1] Further research would be required to determine if this compound possesses any significant biological effects.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a chemical compound with established identifiers. While specific experimental data is scarce in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-understood chemical principles and analytical techniques applied to analogous structures. The lack of information on its biological activity presents an opportunity for future research to explore the potential applications of this molecule.

References

Unlocking the Therapeutic Potential of Substituted Valerophenones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, pharmacological activity, and diverse research applications of substituted valerophenones, providing a roadmap for future drug discovery and development.

Substituted valerophenones, a class of aromatic ketones, have emerged as a significant scaffold in medicinal chemistry, primarily recognized for their potent effects on the central nervous system. However, the versatility of the valerophenone core extends far beyond its well-documented psychostimulant properties, presenting a promising frontier for research into a wide array of therapeutic areas. This technical guide provides a comprehensive overview of the current state of knowledge on substituted valerophenones, with a focus on their potential research applications, detailed experimental methodologies, and a structured presentation of quantitative data to aid in drug development endeavors.

Core Synthesis Strategies

The synthesis of substituted valerophenones can be broadly approached through two primary routes: Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

A general and widely utilized method for synthesizing valerophenone and its derivatives is the Friedel-Crafts acylation of an aromatic compound with valeryl chloride or valeric anhydride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

For the synthesis of α-pyrrolidino-substituted valerophenones, a common pathway involves the bromination of the corresponding valerophenone followed by nucleophilic substitution with pyrrolidine.

Monoamine Transporter Inhibition: The Primary Mechanism of Action

A significant body of research on substituted valerophenones has focused on their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation can have profound effects on mood, cognition, and behavior.

Many substituted valerophenones, particularly those with a pyrrolidine ring at the α-position, act as potent monoamine transporter reuptake inhibitors. By blocking the reuptake of dopamine and norepinephrine, these compounds increase the extracellular concentrations of these neurotransmitters, leading to their characteristic stimulant effects.

The following diagram illustrates the general mechanism of action of pyrovalerone-type substituted valerophenones at the dopaminergic synapse.

Caption: Inhibition of the dopamine transporter (DAT) by a substituted valerophenone.

Quantitative Pharmacological Data

The potency and selectivity of substituted valerophenones for monoamine transporters can be quantified using radioligand binding assays and uptake inhibition assays. The following table summarizes the in vitro pharmacological data for a selection of pyrovalerone-type substituted valerophenones.

| Compound | Transporter | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| MDPV | DAT | 4.1 - 10 | 0.007 - 0.18 | [3] |

| NET | 26 - 80 | 0.06 - 3.5 | [3] | |

| SERT | 2860 - 3349 | 2.9 - 12 | [3] | |

| α-PVP | DAT | 13 - 80 | - | |

| NET | 14 - 70 | - | ||

| SERT | >10000 | - | ||

| 4-Me-α-PVP | DAT | 23 | - | |

| NET | 110 | - | ||

| SERT | >10000 | - | ||

| 4-F-α-PVP | DAT | 18 | - | |

| NET | 61 | - | ||

| SERT | >10000 | |||

| 4-MeO-α-PVP | DAT | 4600 | - | [3] |

| NET | 8700 | - | [3] | |

| SERT | >10000 | - | [3] |

Experimental Protocols

Synthesis of 4-Fluorovalerophenone

Materials:

-

Fluorobenzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add valeryl chloride (1.0 eq) dropwise to the suspension via the dropping funnel.

-

After the addition is complete, add fluorobenzene (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-fluorovalerophenone.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a fluorescence-based assay for measuring the inhibition of monoamine transporters.[4][5]

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Fluorescent monoamine transporter substrate (e.g., a commercially available fluorescent substrate)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Test compounds (substituted valerophenones)

-

Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for positive controls

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37 °C and 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

-

Assay: a. On the day of the assay, remove the growth medium from the cells and wash the monolayer once with assay buffer. b. Add the diluted test compounds and controls to the wells and pre-incubate for 10-20 minutes at 37 °C. c. Initiate the uptake by adding the fluorescent monoamine transporter substrate to all wells. d. Immediately begin kinetic fluorescence readings using a microplate reader (e.g., every minute for 10-30 minutes) at the appropriate excitation and emission wavelengths for the fluorescent substrate.

-

Data Analysis: a. Determine the rate of substrate uptake (slope of the linear portion of the kinetic curve). b. Normalize the data to the vehicle control (100% uptake) and a maximally inhibiting concentration of a known inhibitor (0% uptake). c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following diagram outlines the workflow for the monoamine transporter uptake inhibition assay.

Caption: Workflow for a fluorescence-based monoamine transporter uptake inhibition assay.

Emerging Research Applications

While the primary focus of substituted valerophenone research has been on their psychostimulant properties, the chemical scaffold holds potential for a variety of other therapeutic applications. Preliminary research and the known biological activities of structurally related compounds, such as benzophenones and chalcones, suggest promising avenues for future investigation.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzophenone and chalcone derivatives.[6][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines. The structural similarity of substituted valerophenones to these compounds suggests they may also possess anticancer properties. Future research should focus on synthesizing and screening libraries of substituted valerophenones against a panel of cancer cell lines to identify lead compounds.

The following diagram illustrates a potential logical relationship for investigating the anticancer properties of substituted valerophenones.

Caption: Logical workflow for the investigation of anticancer properties of substituted valerophenones.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. Flavonoids and other phenolic compounds, which share structural similarities with substituted valerophenones, have well-documented anti-inflammatory properties.[8][9] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating the production of pro-inflammatory cytokines. The potential for substituted valerophenones to act as anti-inflammatory agents warrants further investigation.

Antimicrobial Properties

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Flavonoids and chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10] The mechanism of action is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis. Given these precedents, substituted valerophenones represent a class of compounds that should be explored for their potential antimicrobial efficacy.

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. There is a growing interest in identifying compounds with neuroprotective properties.[11] Some phenolic compounds have been shown to exert neuroprotective effects through their antioxidant and anti-inflammatory activities, as well as their ability to modulate signaling pathways involved in neuronal survival. The valerophenone scaffold, with its potential for diverse substitutions, could be a valuable starting point for the design and synthesis of novel neuroprotective agents.

Conclusion and Future Directions

Substituted valerophenones represent a versatile and promising class of compounds with a wide range of potential research applications. While their effects as monoamine transporter inhibitors are well-established, their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents remains largely unexplored. This technical guide provides a foundation for researchers to delve into the diverse therapeutic possibilities of this chemical scaffold.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing and characterizing a broader range of substituted valerophenones with diverse functional groups on the aromatic ring and alkyl chain.

-

Systematic Biological Screening: Conducting comprehensive in vitro and in vivo screening of these novel compounds for a variety of therapeutic targets beyond monoamine transporters.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of substituted valerophenones and their biological activity to guide the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which active compounds exert their therapeutic effects.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted valerophenones and pave the way for the development of novel drugs for a multitude of diseases.

References

- 1. Valerophenone - Wikipedia [en.wikipedia.org]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavone Analogues as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 2'-Acetoxy-5-chlorovalerophenone: A Technical Guide to a Hypothesized Biological Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific studies detailing the mechanism of action for 2'-Acetoxy-5-chlorovalerophenone have been published. This technical guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related compounds. The experimental protocols and proposed pathways are intended to serve as a foundational framework for future research into this molecule.

Executive Summary

This compound is a synthetic compound belonging to the substituted valerophenone class. While direct pharmacological data is absent, its structural similarity to known psychoactive compounds, particularly synthetic cathinones, strongly suggests a primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This guide will explore this proposed mechanism in depth, alongside other potential biological activities, and provide detailed, exemplary protocols for empirical validation.

Core Hypothesized Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The valerophenone backbone is a core structural feature of many synthetic cathinones, which are known to function as potent monoamine transporter inhibitors. These compounds physically block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing neurotransmission.

Based on this precedent, this compound is hypothesized to bind to and inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET). The presence of the 5-chloro and 2'-acetoxy substituents on the phenyl ring and ketone group, respectively, is expected to modulate the potency and selectivity of this inhibition.

Proposed Signaling Pathway

The proposed mechanism involves the direct interaction of this compound with DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synapse. This increased availability of neurotransmitters results in enhanced downstream signaling in postsynaptic neurons.

Figure 1: Hypothesized signaling pathway of this compound as a norepinephrine-dopamine reuptake inhibitor.

Other Potential Biological Activities

While NDRI activity is the most probable mechanism, the structural motifs of this compound suggest other potential biological interactions.

Acetylcholinesterase Inhibition

Studies on certain chloro-substituted synthetic cathinones have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The chlorinated phenyl ring of this compound may allow it to interact with the active site of AChE.

Antifungal and Herbicidal Activity

Substituted butyrophenones and other related ketones have been reported to possess antifungal and herbicidal properties. The chloro- and acetoxy- functionalities could confer such activities to this compound, potentially through mechanisms like disrupting cell membranes or inhibiting essential enzymes in fungi and plants.

Quantitative Data from Structurally Related Compounds

To provide context for the hypothesized activity, the following table summarizes the in vitro pharmacological data for related synthetic cathinones.

| Compound | Transporter | IC50 (nM) | Reference |

| MDPV | DAT | 4.3 | (Meltzer et al., 2006) |

| NET | 36.4 | (Meltzer et al., 2006) | |

| α-PVP | DAT | 12.8 | (Marusich et al., 2014) |

| NET | 39.7 | (Marusich et al., 2014) | |

| Mephedrone | DAT | 1290 | (Baumann et al., 2012) |

| NET | 2580 | (Baumann et al., 2012) |

Detailed Experimental Protocols

The following are detailed, exemplary protocols for testing the hypothesized mechanisms of action of this compound.

Neurotransmitter Reuptake Assay

This protocol outlines a standard in vitro assay to determine the inhibitory effect of the compound on dopamine and norepinephrine transporters.

Figure 2: Experimental workflow for a neurotransmitter reuptake assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations in assay buffer.

-

Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with the various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Radioligand Incubation: A solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells or [³H]norepinephrine for NET-expressing cells) is added to each well. The plates are incubated for a further period (e.g., 10 minutes).

-

Termination and Washing: The uptake of the radioligand is terminated by rapidly washing the cells with ice-cold assay buffer to remove any unbound radioligand.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific radioligand uptake (IC₅₀).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to assess the compound's ability to inhibit AChE.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, add the AChE solution and the test compound or vehicle. Incubate for a defined period (e.g., 15 minutes) to allow for any interaction between the enzyme and the inhibitor.

-

Reaction Initiation: Add DTNB and then ATCI to each well to start the enzymatic reaction.

-

Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its structural characteristics provide a strong basis for hypothesizing its role as a norepinephrine-dopamine reuptake inhibitor. Further investigation into its potential effects on other biological targets, such as acetylcholinesterase, is also warranted. The experimental frameworks provided in this guide offer a clear path for the elucidation of the pharmacological profile of this novel compound, which will be crucial for understanding its potential therapeutic applications or toxicological risks.

2'-Acetoxy-5-chlorovalerophenone: A Technical Guide to its Synthesis and Potential as a Cathinone Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential utility of 2'-Acetoxy-5-chlorovalerophenone as an intermediate in the synthesis of novel cathinone derivatives. While direct literature on this specific compound is scarce, this document provides a comprehensive overview based on established chemical principles and analogous reactions. Detailed, albeit hypothetical, experimental protocols for the synthesis of this compound and its subsequent conversion to a cathinone derivative are presented. The pharmacology of synthetic cathinones and their mechanism of action are also discussed to provide context for the potential application of this novel precursor.

Introduction to Synthetic Cathinones

Synthetic cathinones are a class of psychoactive substances that are structurally and pharmacologically related to cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis)[1]. These compounds are β-keto analogues of amphetamine and typically act as central nervous system stimulants[1][2]. The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2][3]. By inhibiting the reuptake or promoting the release of these neurotransmitters, synthetic cathinones increase their extracellular concentrations in the brain, leading to their stimulant effects[1][2].

The structure of synthetic cathinones can be readily modified at the aromatic ring, the alkyl side chain, and the amino group, leading to a vast number of derivatives with varying potencies and pharmacological profiles[4]. This chemical versatility has made the synthesis of novel cathinone derivatives an area of interest for both clandestine chemists and researchers studying structure-activity relationships.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from commercially available 4-chlorophenol.

Step 1: Friedel-Crafts Acylation of 4-Chlorophenol

The first step involves the Friedel-Crafts acylation of 4-chlorophenol with valeryl chloride to produce 2'-hydroxy-5'-chlorovalerophenone. This reaction introduces the five-carbon acyl chain to the aromatic ring. Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to aromatic rings and is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃)[2][3][5].

Experimental Protocol: Synthesis of 2'-hydroxy-5'-chlorovalerophenone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Addition of Reactants: 4-Chlorophenol (1.0 eq) dissolved in the same solvent is added dropwise to the stirred suspension of aluminum chloride at 0 °C.

-

Acylation: Valeryl chloride (1.1 eq) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford 2'-hydroxy-5'-chlorovalerophenone.

Table 1: Representative Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (4-chlorophenol:Valeryl Chloride:AlCl₃) | 1 : 1.1 : 1.2 | Adapted from[2][3] |

| Reaction Temperature | 0 °C to Reflux | Adapted from[2][3] |

| Reaction Time | 4-8 hours | Adapted from[2][3] |

| Solvent | Dichloromethane | Adapted from[2][3] |

| Yield (Hypothetical) | 60-75% | Estimated |

| Purity (Hypothetical) | >95% (after purification) | Estimated |

Step 2: Acetylation of 2'-hydroxy-5'-chlorovalerophenone

The second step is the acetylation of the phenolic hydroxyl group of 2'-hydroxy-5'-chlorovalerophenone to yield the target compound, this compound. This is a standard esterification reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2'-hydroxy-5'-chlorovalerophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask, add acetic anhydride (1.5 eq).

-

Catalysis: A catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction: The reaction mixture is stirred at room temperature for a specified time (monitored by TLC).

-

Work-up: The reaction mixture is diluted with the solvent and washed sequentially with water, dilute hydrochloric acid (to remove the basic catalyst), and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Table 2: Representative Quantitative Data for Acetylation

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (Phenol:Acetic Anhydride) | 1 : 1.5 | Adapted from general procedures |

| Reaction Temperature | Room Temperature | Adapted from general procedures |

| Reaction Time | 2-4 hours | Adapted from general procedures |

| Solvent | Dichloromethane | Adapted from general procedures |

| Yield (Hypothetical) | 85-95% | Estimated |

| Purity (Hypothetical) | >98% (after purification) | Estimated |

Caption: Proposed synthetic pathway for this compound.

Potential Conversion to a Cathinone Derivative

The structure of this compound, possessing a β-keto-phenethylamine backbone with a protected hydroxyl group, suggests its potential as a precursor for a novel cathinone derivative. The conversion would likely involve amination at the alpha-position to the carbonyl group, followed by deacetylation.

Hypothetical Amination of this compound

A plausible route for amination involves the initial bromination of the alpha-carbon followed by nucleophilic substitution with an amine.

Experimental Protocol: Hypothetical Synthesis of a Cathinone Derivative

-

Alpha-Bromination: this compound (1.0 eq) is dissolved in a suitable solvent (e.g., glacial acetic acid or chloroform). Bromine (1.0 eq) in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C) with stirring. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up (Bromination): The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed with a solution of sodium thiosulfate (to remove excess bromine), water, and brine, and then dried. The solvent is removed to yield the crude α-bromo-2'-acetoxy-5'-chlorovalerophenone.

-

Amination: The crude α-bromo ketone is dissolved in a suitable solvent (e.g., acetonitrile or ethanol). An excess of the desired amine (e.g., methylamine, ammonia) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up (Amination): The solvent is removed, and the residue is partitioned between a dilute acid solution and an organic solvent. The aqueous layer, containing the protonated amine product, is washed with the organic solvent to remove unreacted starting material and byproducts. The aqueous layer is then basified, and the free amine product is extracted with an organic solvent. The organic extracts are dried and concentrated.

-

Deacetylation (if necessary): The resulting α-amino ketone may undergo spontaneous or acid/base-catalyzed deacetylation during work-up. If the acetyl group remains, it can be removed by hydrolysis with a dilute acid or base.

-

Purification: The final cathinone derivative can be purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography.

Table 3: Representative Quantitative Data for Amination of α-Haloketones

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio (α-bromo ketone:Amine) | 1 : 2-3 | Adapted from general procedures |

| Reaction Temperature | Room Temperature to Reflux | Adapted from general procedures |

| Reaction Time | 6-24 hours | Adapted from general procedures |

| Solvent | Acetonitrile | Adapted from general procedures |

| Yield (Hypothetical) | 40-60% | Estimated |

| Purity (Hypothetical) | >95% (as salt) | Estimated |

Caption: Experimental workflow for the synthesis and conversion of this compound.

Pharmacology and Signaling Pathways of Cathinones

The resulting cathinone derivative from this compound would be expected to interact with monoamine transporters. The specific substitutions on the phenyl ring (chloro and hydroxyl/acetoxy groups) and the length of the alkyl chain (valerophenone derivative) would influence its potency and selectivity for DAT, NET, and SERT.

Substituents on the aromatic ring can significantly alter the pharmacological profile of cathinones. For example, electron-withdrawing groups can affect the interaction with the transporters. The presence of a hydroxyl group (after deacetylation) could potentially introduce hydrogen bonding interactions with the transporter proteins.

The primary mechanism of action of most synthetic cathinones involves the inhibition of monoamine reuptake or the induction of transporter-mediated monoamine release[1][2]. This leads to an increase in synaptic levels of dopamine, norepinephrine, and serotonin, which underlies their stimulant and, in some cases, empathogenic effects.

Caption: General signaling pathway of synthetic cathinones.

Conclusion

This compound represents a potential, yet underexplored, precursor for the synthesis of novel substituted cathinones. This guide provides a theoretical framework for its synthesis and subsequent conversion based on well-established organic chemistry principles. The proposed synthetic route is plausible and offers a starting point for researchers interested in exploring the structure-activity relationships of new cathinone derivatives. Further experimental work is required to validate these protocols and to characterize the pharmacological profile of the resulting compounds. The information presented herein is intended for research and drug development professionals and should be handled with the appropriate safety precautions and ethical considerations.

References

- 1. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 4. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 5. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic Data for 2'-Acetoxy-5-chlorovalerophenone

Chemical Structure

Systematic Name: 2-(5-chloropentanoyl)phenyl acetate

Molecular Formula: C₁₃H₁₅ClO₃

Molecular Weight: 270.71 g/mol

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2'-Acetoxy-5-chlorovalerophenone.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | dd | 1H | Ar-H (H6') |

| 7.55 | td | 1H | Ar-H (H4') |

| 7.30 | t | 1H | Ar-H (H5') |

| 7.15 | d | 1H | Ar-H (H3') |

| 3.60 | t | 2H | -CH₂Cl |

| 3.00 | t | 2H | -COCH₂- |

| 2.30 | s | 3H | -OCOCH₃ |

| 1.85 | m | 4H | -CH₂CH₂- |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 202.0 | C=O (ketone) |

| 169.5 | C=O (ester) |

| 149.0 | C-OAr (C2') |

| 134.0 | Ar-CH (C4') |

| 131.5 | Ar-C (C1') |

| 129.0 | Ar-CH (C6') |

| 126.5 | Ar-CH (C5') |

| 124.0 | Ar-CH (C3') |

| 44.5 | -CH₂Cl |

| 38.0 | -COCH₂- |

| 32.0 | -CH₂- |

| 24.0 | -CH₂- |

| 21.0 | -OCOCH₃ |

Table 3: Hypothetical IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Ar C-H stretch |

| 2950, 2870 | Medium | Aliphatic C-H stretch |

| 1765 | Strong | C=O stretch (ester) |

| 1690 | Strong | C=O stretch (ketone) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1200 | Strong | C-O stretch (ester) |

| 750 | Strong | C-Cl stretch |

Table 4: Hypothetical Mass Spectrometry Data (ESI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 271.0735 | 33 | [M+H]⁺ (³⁷Cl isotope) |

| 270.0762 | 100 | [M+H]⁺ (³⁵Cl isotope) |

| 229.0656 | 45 | [M - C₂H₃O]⁺ |

| 121.0289 | 80 | [C₇H₅O₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] The solution is then filtered through a pipette with a cotton wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][2]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated and the chemical shifts are reported in parts per million (ppm).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are reported in wavenumbers (cm⁻¹).

3.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of the substance in 1 mL of a 50:50 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.[6]

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7][8]

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode, and data is collected over a mass-to-charge (m/z) range of 50-500.[6]

-

Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and major fragment ions. The characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is used to confirm the presence of a chlorine atom in the molecule.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

References

- 1. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. webassign.net [webassign.net]

- 5. quora.com [quora.com]

- 6. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

In-Depth Technical Guide: Thermal Stability and Degradation of 2'-Acetoxy-5-chlorovalerophenone

Disclaimer: As of November 2025, publicly available experimental data specifically detailing the thermal stability and degradation pathways of 2'-Acetoxy-5-chlorovalerophenone is limited. This guide provides a comprehensive framework based on established principles of organic chemistry and material science for how such an investigation would be conducted. The experimental protocols, data tables, and degradation pathways presented herein are illustrative and intended to guide researchers in this area.

Introduction

This compound is a halogenated ketone with an ester functional group. Understanding its thermal stability is critical for applications in drug development, chemical synthesis, and material science, where it may be subjected to elevated temperatures during processing, storage, or application. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potentially toxic byproducts. This guide outlines the standard methodologies for evaluating the thermal stability and characterizing the degradation profile of this compound.

Hypothetical Experimental Protocols

To thoroughly investigate the thermal stability and degradation of this compound, a series of analytical techniques would be employed.

2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to study thermo-oxidative degradation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) are determined from the resulting TGA and derivative thermogravimetric (DTG) curves.

-

2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks on the DSC thermogram.

-

2.3. Isothermal Stability Studies

-

Objective: To evaluate the degradation of the compound at specific temperatures over time.

-

Methodology:

-

Samples of this compound are placed in sealed vials.

-

The vials are incubated in ovens at a series of constant temperatures (e.g., 100 °C, 120 °C, 140 °C) for various durations.

-

At specified time points, samples are withdrawn and cooled to room temperature.

-

The purity of the sample and the formation of degradation products are analyzed using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

2.4. Degradation Product Identification

-

Objective: To identify the chemical structures of the major degradation products.

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Methodology:

-

A sample of this compound is thermally stressed (e.g., by heating at a temperature above its T_onset).

-

The resulting mixture is dissolved in a suitable solvent.

-

The solution is injected into the GC-MS or LC-MS system.

-

The components of the mixture are separated by the chromatographic column.

-

The separated components are then ionized and their mass-to-charge ratios are determined by the mass spectrometer.

-

The resulting mass spectra are used to elucidate the structures of the degradation products, often with the aid of spectral libraries.

-

Hypothetical Data Presentation

The quantitative data obtained from the experiments described above would be summarized in tables for clarity and comparative analysis.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Atmosphere | Onset Decomposition Temperature (T_onset) (°C) | Temperature of Maximum Mass Loss Rate (T_max) (°C) | Residual Mass at 600 °C (%) |

| Nitrogen | 225.3 ± 1.2 | 245.8 ± 0.9 | 5.1 ± 0.4 |

| Air | 210.7 ± 1.5 | 230.1 ± 1.1 | 1.2 ± 0.3 |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 85.2 ± 0.5 | 88.1 ± 0.3 | 110.4 ± 2.1 (Endothermic) |

| Decomposition | 228.1 ± 1.8 | 250.5 ± 2.3 | -350.7 ± 5.6 (Exothermic) |

Table 3: Potential Degradation Products of this compound Identified by GC-MS

| Retention Time (min) | Proposed Structure | Molecular Ion (m/z) | Key Fragments (m/z) |

| 8.5 | 5-Chloro-1-phenyl-1-pentanone | 196 | 120, 105, 77 |

| 10.2 | Acetic Acid | 60 | 45, 43 |

| 12.7 | 1-(2-Hydroxyphenyl)ethan-1-one | 136 | 121, 93, 77 |

| 15.1 | Chlorobutane | 92 | 57, 41 |

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for thermal stability analysis.

4.2. Hypothetical Degradation Pathway

Caption: Hypothetical thermal degradation pathways.

Discussion

The thermal stability of this compound would be influenced by both the ester and the chloroalkane functionalities. The initial step in the thermal degradation is likely to be the homolytic cleavage of the weakest bonds in the molecule. The C-O bond of the ester and the C-Cl bond are potential initiation sites.

Under inert conditions (nitrogen atmosphere), the degradation would proceed through a series of radical chain reactions, leading to the formation of various smaller molecules. The presence of oxygen (air atmosphere) would likely lower the decomposition temperature, as oxygen can participate in the degradation process, leading to thermo-oxidative degradation. This process often involves the formation of peroxide radicals, which can accelerate the degradation cascade, leading to a wider range of oxygenated byproducts.

The identification of degradation products is crucial for understanding the reaction mechanism and for assessing the potential risks associated with the use of this compound at elevated temperatures. The proposed degradation products in Table 3 are based on plausible fragmentation patterns of the parent molecule.

Conclusion

Methodological & Application

Analytical Methods for the Detection of 2'-Acetoxy-5-chlorovalerophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed, proposed analytical methods for the detection and quantification of 2'-Acetoxy-5-chlorovalerophenone. Due to the absence of specific validated methods in the public domain for this compound, the following protocols are based on established analytical principles for structurally similar compounds, including acetophenone derivatives and halogenated ketones. These methods are intended to serve as a comprehensive starting point for in-house method development and validation.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method outlines a reversed-phase HPLC approach for the quantification of this compound, suitable for purity assessments and formulation analysis. The presence of a chromophore in the acetophenone structure allows for sensitive UV detection.

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to achieve a concentration of 100 µg/mL. Prepare a series of dilutions from this stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution (e.g., from a pharmaceutical formulation): Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of the active ingredient. Disperse the sample in methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte. Dilute to a final volume of 100 mL with methanol and filter through a 0.45 µm syringe filter before injection. Further dilution with the mobile phase may be necessary to fall within the calibration range.

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid.[1][2] |

| Flow Rate | 1.0 mL/min.[1] |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

| Detection | UV at 245 nm.[3] |

| Run Time | Approximately 10 minutes. |

3. Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of this proposed HPLC-UV method upon validation.

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Recovery | 98 - 102% |

| Precision (RSD%) | < 2% |

Experimental Workflow Diagram

Caption: Proposed workflow for HPLC-UV analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a protocol for the detection and identification of this compound, offering high selectivity and structural confirmation. It is particularly useful for identifying impurities and degradation products.

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Prepare a 100 µg/mL stock solution of the reference standard in ethyl acetate. Create a series of dilutions in ethyl acetate for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Solution: An extraction step is typically required to isolate the analyte from the sample matrix.

-

Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to neutral and extract three times with an equal volume of ethyl acetate. For solid samples, first dissolve in a suitable solvent, then perform LLE.

-

Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample solution, wash with water to remove polar impurities, and then elute the analyte with ethyl acetate.

-

-

Derivatization (Optional): While likely volatile enough for direct analysis, derivatization to a more thermally stable or volatile compound can sometimes improve chromatographic performance. However, for initial assessment, direct injection is recommended.

2. GC-MS Conditions:

| Parameter | Recommended Setting |

| GC-MS System | A standard GC-MS system. |

| Column | A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). |

| Injector | Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Oven Program | Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |

| MS Transfer Line | 280 °C. |

| Ion Source | 230 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Scan Mode | Full scan mode (e.g., m/z 40-450) for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |

3. Data Analysis:

-

Identify the this compound peak by its retention time and mass spectrum, which should be compared to the reference standard.

-

For quantification, construct a calibration curve using the peak areas of a characteristic ion from the SIM data.

Hypothetical Quantitative Data

The following table presents expected performance metrics for this proposed GC-MS method after validation.

| Parameter | Expected Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | ~10 ng/mL |

| Limit of Quantification (LOQ) | ~30 ng/mL |

| Recovery (from matrix) | 90 - 110% |

| Precision (RSD%) | < 5% |

Experimental Workflow Diagram

Caption: Proposed workflow for GC-MS analysis.

Disclaimer: The methods and data presented in this document are proposed and hypothetical. They are intended to serve as a starting point for the development of validated analytical methods for this compound. All methods must be thoroughly validated in the user's laboratory to ensure they meet the specific requirements of the intended application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2'-Acetoxy-5-chlorovalerophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust starting protocol for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 2'-Acetoxy-5-chlorovalerophenone. This aromatic ketone is a key intermediate in various synthetic pathways, and a reliable analytical method is crucial for ensuring product quality and consistency in research and development settings. The provided protocol outlines the initial chromatographic conditions, including column selection, mobile phase composition, and detector settings, which can be further optimized to meet specific analytical requirements.

Introduction

This compound is a complex organic molecule whose purity is critical for the successful synthesis of downstream products in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for the separation, identification, and quantification of such compounds.[1][2] Reversed-phase HPLC, in particular, is a versatile and widely used method for the analysis of non-polar to moderately polar compounds.[2] This application note provides a comprehensive starting point for developing a validated HPLC method for this compound, addressing the need for a standardized analytical procedure.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for successful HPLC method development.

| Property | Value | Reference |

| Molecular Formula | C13H15ClO3 | [3] |

| Molecular Weight | 254.72 g/mol | [4] |

| Chemical Structure | [Image of the chemical structure of this compound should be inserted here] | |

| UV Absorbance (Predicted) | ~254 nm | Based on the presence of an acetophenone chromophore. |

| Solubility | Soluble in organic solvents like acetonitrile and methanol. | General property of similar aromatic ketones. |

Recommended HPLC Method Parameters (Starting Conditions)

The following parameters provide a robust starting point for the analysis of this compound. Optimization of these conditions may be necessary to resolve specific impurities or to meet the requirements of different analytical challenges.

| Parameter | Recommended Condition |

| Stationary Phase | C18 bonded silica, 5 µm particle size, 150 x 4.6 mm i.d. column |

| Mobile Phase | A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic or Gradient |

| Isocratic Composition | Acetonitrile:Water (e.g., 60:40 v/v) |

| Gradient Program (if needed) | 0-15 min: 50-80% B 15-20 min: 80% B 20-21 min: 80-50% B 21-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |

Experimental Protocol

This section provides a detailed step-by-step protocol for performing the HPLC analysis of this compound based on the recommended starting conditions.

1. Preparation of Mobile Phase:

-

Mobile Phase A (Water): Use HPLC grade water. Degas the water for at least 15 minutes using a sonicator or vacuum filtration.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas the acetonitrile for at least 15 minutes.

-

Isocratic Mobile Phase: If using an isocratic method, pre-mix the acetonitrile and water in the desired ratio (e.g., 60:40 v/v). For example, to prepare 1 L of 60:40 Acetonitrile:Water, mix 600 mL of acetonitrile with 400 mL of water. Degas the final mixture.

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up to the mark.

-

Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase in a volumetric flask.

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the mobile phase as the diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

3. HPLC System Setup and Analysis:

-

Column Installation: Install the C18 column in the HPLC system.

-

System Equilibration: Purge the HPLC system with the mobile phase for at least 15-20 minutes at the designated flow rate to ensure a stable baseline.

-

Sequence Setup: Create a sequence in the HPLC software including blank injections (mobile phase), standard injections, and sample injections.

-

Injection and Data Acquisition: Start the sequence to inject the samples and acquire the chromatograms. The total run time will depend on whether an isocratic or gradient method is used.

4. Data Analysis:

-

Peak Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Determine the concentration of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

-

Purity Assessment: Assess the purity of the sample by identifying and quantifying any impurity peaks present in the chromatogram.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing and optimizing an HPLC method for this compound.

Caption: Workflow for HPLC Method Development and Validation.

Logical Relationships in HPLC Parameter Optimization

The quality of the chromatographic separation is dependent on the interplay of various HPLC parameters. The diagram below illustrates these relationships.